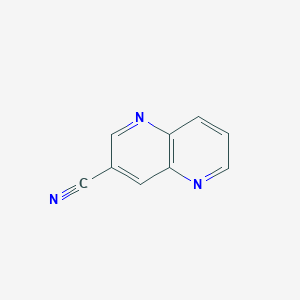

1,5-Naphthyridine-3-carbonitrile

Descripción general

Descripción

1,5-Naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-3-carbonitrile can be synthesized through various methods, including cyclization reactions, inter- and intramolecular cycloaddition processes, and cross-coupling reactions. One common method involves the Skraup reaction, where substituted 3-aminopyridine compounds react with glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Introduction of different substituents at various positions on the naphthyridine ring.

Cross-Coupling: Formation of carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Cross-Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1,5-Naphthyridine derivatives exhibit a wide range of biological activities, making them valuable in drug development. Key applications include:

- Antiproliferative Activity : Compounds containing the 1,5-naphthyridine structure have shown potential as antiproliferative agents against various cancer cell lines. For instance, certain derivatives have been tested for their efficacy against breast and colon cancer cells, demonstrating IC50 values in the low micromolar range .

- Antibacterial and Antiviral Properties : Research indicates that 1,5-naphthyridine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, some compounds have shown antiviral effects against viruses such as influenza and HIV .

- Central Nervous System (CNS) Disorders : These compounds have been investigated for their neuroprotective effects and potential applications in treating conditions like Alzheimer's disease and depression. The mechanism often involves modulation of neurotransmitter systems .

- Cardiovascular Applications : Certain 1,5-naphthyridine derivatives have been explored for their ability to lower blood pressure and improve cardiac function in preclinical models .

Chemical Synthesis Applications

The versatility of 1,5-naphthyridine-3-carbonitrile extends to its role as a building block in synthetic organic chemistry:

- Ligands in Metal Complexes : The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are valuable for catalysis and materials science applications .

- Organic Light Emitting Diodes (OLEDs) : Due to their electronic properties, derivatives of 1,5-naphthyridine are being studied for use in OLEDs. They can serve as electron transport materials or emitters in light-emitting devices .

- Sensors : The compound's ability to interact with various analytes makes it suitable for developing chemical sensors. Research has demonstrated its effectiveness in detecting metal ions and small organic molecules .

Case Study 1: Anticancer Activity

A study assessed the anticancer properties of several 1,5-naphthyridine derivatives against human breast cancer cells (MCF-7). The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity compared to others. The most potent derivative showed an IC50 value of 0.15 µM.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A | 0.15 | Apoptosis induction |

| B | 0.45 | Cell cycle arrest |

| C | 0.30 | Inhibition of proliferation |

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of 1,5-naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| D | 32 | S. aureus |

| E | 64 | E. coli |

| F | 16 | S. aureus |

Mecanismo De Acción

The mechanism of action of 1,5-naphthyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 1,6-Naphthyridine-3-carbonitrile

- 1,8-Naphthyridine-3-carbonitrile

- Benzo[c][1,5]naphthyridine-6-carbonitrile

- Benzo[h][1,6]naphthyridine-5-carbonitrile

Uniqueness

1,5-Naphthyridine-3-carbonitrile is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and scientific research .

Actividad Biológica

1,5-Naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by a naphthyridine ring system with a cyano group at the 3-position. It serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Various synthetic strategies have been developed to obtain derivatives of this compound, which exhibit enhanced biological properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor of various enzymes, modulating biochemical pathways.

- Receptor Modulation : It may influence receptor activity, impacting cellular signaling processes.

- Antiproliferative Effects : Studies indicate that it can inhibit cell proliferation in various cancer cell lines .

Biological Activities

- Anticancer Activity : Research has demonstrated that this compound derivatives exhibit significant antiproliferative effects against several cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human leukemia (HL-60) and cervical cancer (HeLa) cells .

- Antibacterial and Antiparasitic Effects : The compound has been investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Additionally, certain derivatives have shown efficacy against Plasmodium species, the causative agents of malaria .

- Antiviral Properties : Some studies suggest that this compound may possess antiviral activity, particularly against viruses associated with hepatitis .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokines in various models, indicating its usefulness in treating inflammatory diseases .

Case Studies and Research Findings

Comparison with Related Compounds

This compound is often compared to other naphthyridine derivatives due to its unique structure and biological profile. Below is a comparison highlighting key features:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,6-Naphthyridine-3-carbonitrile | Similar ring system | Antiproliferative but less potent than 1,5-isomer |

| Benzo[c][1,5]naphthyridine | Fused ring structure | Higher cytotoxicity but increased toxicity profile |

| Canthinone Derivatives | Alkaloid structure | Notable anti-inflammatory and immunomodulatory effects |

Propiedades

IUPAC Name |

1,5-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWXIFKFFMJTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679134 | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142927-37-4 | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,5-Naphthyridine-3-carbonitrile derivatives suitable for use in luminescent materials?

A1: this compound derivatives often exhibit luminescent properties, making them suitable for applications in photonic materials. For instance, when a europium (III) complex containing a 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (2mCND) ligand is incorporated into a di-ureasil matrix, a significant enhancement in photoluminescence quantum efficiency (PLQY) is observed, increasing from 23.25% to 68.9%. [] This enhancement is attributed to the energy transfer from the ligand to the europium (III) ion, resulting in bright luminescence.

Q2: How does the incorporation of this compound derivatives into di-ureasil matrices impact the stability of the resulting material?

A2: Di-ureasil matrices containing europium (III) complexes with 2mCND ligands demonstrate superior photostability compared to traditional polymethyl methacrylate (PMMA) matrices. [] This enhanced stability is evident in their ability to withstand prolonged exposure to strong UV-LED irradiation (approximately 468 mW/cm2) for 15 hours with minimal degradation. This property makes them particularly well-suited for applications like transparent luminescent solar concentrators (LSCs), which require long-term stability under sunlight exposure.

Q3: Can you elaborate on the function and performance of this compound derivatives in perovskite solar cells?

A3: Certain this compound derivatives, like 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN), can act as effective perovskite surface defect passivators in perovskite solar cells (PSCs). [] DQCN, due to its bi-coordination sites of nitrogen and oxygen, forms coordination bonds with exposed lead (Pb2+) ions on the perovskite surface. This passivation effectively reduces non-radiative recombination, thereby enhancing the device's power conversion efficiency.

Q4: What are the future research directions for this compound derivatives in material science applications?

A5: Future research could explore the synthesis of novel this compound derivatives with enhanced luminescent properties and fine-tuned energy levels for improved performance in LSCs. [] Further investigation into the relationship between the molecular structure of these derivatives and their passivation effectiveness in PSCs is crucial. [] Optimizing the passivation strategies using these derivatives could pave the way for highly efficient and stable PSCs, contributing significantly to renewable energy solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.